



# Application Notes and Protocols for <sup>111</sup>In-PSMA-Trillium Surrogate Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

<sup>111</sup>In-**PSMA-Trillium** is a cutting-edge radiopharmaceutical designed for single-photon emission computed tomography (SPECT) imaging of prostate-specific membrane antigen (PSMA) expressing tissues. Developed by Ratio Therapeutics and now under Bayer as BAY 3563254, this agent serves as an imaging surrogate for its therapeutic counterpart, <sup>225</sup>Ac-**PSMA-Trillium**. [1][2][3] The compound consists of three key components: a high-affinity small molecule that targets PSMA, the innovative Trillium<sup>™</sup> platform which modulates pharmacokinetics through reversible binding to albumin, and the Macropa<sup>™</sup> chelator for stable radiolabeling with Indium-111.[2][4] The Trillium<sup>™</sup> technology is designed to enhance tumor uptake and retention while reducing clearance through healthy tissues, potentially minimizing side effects.[4][5]

These application notes provide detailed protocols for the radiolabeling, in vitro characterization, and in vivo imaging of <sup>111</sup>In-**PSMA-Trillium**, intended to guide researchers in the pre-clinical evaluation of this and similar PSMA-targeting radiopharmaceuticals.

## **PSMA Signaling Pathway**

Prostate-specific membrane antigen (PSMA) is not merely a biomarker but an active participant in prostate cancer progression. Its expression is correlated with a shift in cellular signaling from the less aggressive mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway.[6][7][8][9] PSMA interacts with the



## Methodological & Application

Check Availability & Pricing

scaffolding protein RACK1, disrupting the complex between β1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R). This disruption inhibits the canonical MAPK-ERK1/2 signaling and promotes the activation of the PI3K-AKT pathway, thereby driving tumor growth, survival, and progression.[6][7][8] The enzymatic activity of PSMA, which involves the cleavage of glutamate from substrates, can also independently activate AKT signaling.[10] Understanding this pathway is crucial for interpreting the biological consequences of targeting PSMA with agents like <sup>111</sup>In-**PSMA-Trillium**.



#### PSMA-Mediated Signaling Pathway Shift



Click to download full resolution via product page

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.



# Experimental Protocols Radiolabeling of PSMA-Trillium with Indium-111

This protocol describes the chelation of Indium-111 by the Macropa chelator conjugated to the **PSMA-Trillium** peptide.

#### Workflow:



Click to download full resolution via product page

Caption: Workflow for 111In-**PSMA-Trillium** radiolabeling.

#### Materials:

- PSMA-Trillium peptide solution (concentration to be determined based on desired specific activity)
- ¹¹¹InCl₃ in 0.05 M HCl
- Ammonium acetate buffer (0.2 M, pH 5.5)
- Sterile, pyrogen-free reaction vial
- Instant thin-layer chromatography (ITLC) strips
- Mobile phase for ITLC (e.g., 50 mM DTPA)
- Radio-TLC scanner or gamma counter

#### Procedure:



- In a sterile reaction vial, add a predetermined amount of **PSMA-Trillium** peptide.
- Add ammonium acetate buffer to adjust the pH to approximately 5.5.
- Add the desired activity of 111 InCl3 to the vial.
- Gently mix and incubate at room temperature for 15-30 minutes.
- Perform quality control by spotting a small aliquot of the reaction mixture onto an ITLC strip.
- Develop the strip using the appropriate mobile phase.
- Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The <sup>111</sup>In-PSMA-Trillium should remain at the origin, while free <sup>111</sup>In will migrate with the solvent front.
- A radiochemical purity of ≥95% is generally considered acceptable for preclinical studies.[11]
   If purity is below this threshold, purification using a C18 Sep-Pak cartridge may be necessary.

## **In Vitro Competitive Binding Affinity Assay**

This protocol determines the half-maximal inhibitory concentration (IC<sub>50</sub>) of **PSMA-Trillium**, which is a measure of its binding affinity to PSMA-expressing cells.[12]

Workflow:





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of PSMA-Trillium.



#### Materials:

- PSMA-expressing cells (e.g., LNCaP)
- Cell culture medium (e.g., RPMI-1640) and supplements
- 12-well cell culture plates
- Unlabeled PSMA-Trillium
- 111 In-PSMA-Trillium
- Binding buffer (e.g., RPMI-1640 with 0.25% bovine serum albumin)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., 1 M NaOH)
- Gamma counter

#### Procedure:

- Seed LNCaP cells in 12-well plates and culture until they reach approximately 80-90% confluency.[13]
- Prepare serial dilutions of unlabeled **PSMA-Trillium** in binding buffer, ranging from  $10^{-12}$  to  $10^{-6}$  M.[12]
- On the day of the assay, wash the cells twice with ice-cold PBS.
- Add binding buffer to each well.
- For total binding, add a constant, low concentration of <sup>111</sup>In-**PSMA-Trillium**.
- For non-specific binding, add the <sup>111</sup>In-PSMA-Trillium along with a high concentration of unlabeled PSMA-Trillium (e.g., 10 μM).[12]
- For the competition curve, add the <sup>111</sup>In-PSMA-Trillium and the various concentrations of serially diluted unlabeled PSMA-Trillium to the respective wells.



- Incubate the plates for 2 hours at 37°C in a humidified incubator.[13]
- Terminate the binding by aspirating the medium and washing the cells three times with icecold PBS.[12]
- Lyse the cells by adding 1 M NaOH to each well and transfer the lysate to counting tubes.
- Measure the radioactivity in each tube using a gamma counter.
- Calculate the percentage of specific binding at each concentration of the unlabeled competitor and determine the IC<sub>50</sub> value by non-linear regression analysis.

Quantitative Data Summary: Binding Affinity

| Compound                                     | Cell Line | IC <sub>50</sub> (nM) | Reference |
|----------------------------------------------|-----------|-----------------------|-----------|
| Representative High-<br>Affinity PSMA Ligand | LNCaP     | 1.7 ± 0.3             | [13]      |
| Representative High-<br>Affinity PSMA Ligand | LNCaP     | 3.0                   | [14]      |
| Representative High-<br>Affinity PSMA Ligand | LNCaP     | 0.81                  | [15]      |

Note: Specific IC<sub>50</sub> values for **PSMA-Trillium** are proprietary. The table provides representative data for other high-affinity PSMA ligands to indicate the expected range.

## In Vivo Biodistribution Studies

This protocol outlines the procedure for assessing the distribution, uptake, and clearance of <sup>111</sup>In-**PSMA-Trillium** in a tumor-bearing animal model.[16][17]

Workflow:





Click to download full resolution via product page

Caption: Workflow for in vivo biodistribution studies.



#### Materials:

- Tumor-bearing rodents (e.g., male nude mice with LNCaP xenografts)
- 111In-**PSMA-Trillium** solution
- Anesthetic agent
- Dissection tools
- Scales for weighing organs
- Gamma counter

#### Procedure:

- Inject a known amount of <sup>111</sup>In-PSMA-Trillium (e.g., 1-5 MBq in 100-200 μL) into the tail vein of each animal.
- At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), euthanize a cohort of animals (typically 3-5 per time point).
- Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands).
- Weigh each tissue sample.
- Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Quantitative Data Summary: Biodistribution



| Organ           | 1 h p.i. (%ID/g) | 24 h p.i. (%ID/g) | 96 h p.i. (%ID/g) |
|-----------------|------------------|-------------------|-------------------|
| Blood           | High             | Moderate          | Low               |
| Tumor           | High             | Very High         | High              |
| Kidneys         | High             | Moderate          | Low               |
| Liver           | Moderate         | Low               | Very Low          |
| Salivary Glands | Moderate         | Low               | Very Low          |
| Muscle          | Low              | Very Low          | Very Low          |

Note: This table presents expected trends for an albumin-binding PSMA ligand like <sup>111</sup>In-**PSMA-Trillium**, characterized by high and prolonged tumor uptake and faster clearance from non-target organs compared to the tumor.[5] Specific quantitative data is not publicly available.

## **SPECT/CT Imaging Protocol**

This protocol provides a general framework for acquiring SPECT/CT images of animals injected with <sup>111</sup>In-**PSMA-Trillium**.[18][19]

#### Materials:

- SPECT/CT scanner suitable for small animal imaging
- Anesthetized animal previously injected with <sup>111</sup>In-PSMA-Trillium
- · Animal monitoring equipment

#### Procedure:

- Anesthetize the animal at the desired imaging time point.
- · Position the animal on the scanner bed.
- Acquire SPECT images using appropriate energy windows for Indium-111 (e.g., 171 keV and 245 keV).[20]



- Acquisition parameters should be optimized for the specific system but may include a 128x128 matrix, multiple projections (e.g., 60-120) over 360°, and an acquisition time of 20-30 minutes.
- Immediately following the SPECT acquisition, acquire a CT scan for anatomical coregistration and attenuation correction.
- Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM) and co-register with the CT images.
- Analyze the fused images to visualize the biodistribution of <sup>111</sup>In-**PSMA-Trillium**.

## Conclusion

The protocols and data presented provide a comprehensive guide for the preclinical evaluation of ¹¹¹¹In-**PSMA-Trillium**. The unique properties conferred by the Trillium™ platform suggest a promising agent for high-contrast imaging of PSMA-positive tumors. Adherence to standardized protocols is essential for generating reproducible and comparable data, which is critical for the advancement of novel radiopharmaceuticals from the laboratory to clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BAY-3632687 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bayer Begins Phase I Trial for New 225Ac-PSMA-Trillium Therapy in Advanced Prostate Cancer [synapse.patsnap.com]
- 4. ratiotx.com [ratiotx.com]
- 5. PSMA-Targeted Trillium Compounds + PTI-122 for Prostate Cancer · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]</li>

## Methodological & Application





- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. ninho.inca.gov.br [ninho.inca.gov.br]
- 12. benchchem.com [benchchem.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Comparison of prostate-specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. radiology.wisc.edu [radiology.wisc.edu]
- 19. SPECT/CT using 67Ga and 111In-labeled leukocyte scintigraphy for diagnosis of infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. radiology.unm.edu [radiology.unm.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for <sup>111</sup>In-PSMA-Trillium Surrogate Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610312#imaging-protocols-for-111in-psma-trillium-surrogate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com